molecular formula C14H11N3O2S B2589392 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2589392
M. Wt: 285.32 g/mol
InChI Key: WDTUFJHIGJTNSD-UHFFFAOYSA-N
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Description

WAY-624460 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and the ability to interact with biological systems in a significant manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-624460 involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The exact synthetic route may vary depending on the desired form of the compound, such as its crystalline or amorphous state .

Industrial Production Methods

Industrial production of WAY-624460 requires scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can enhance the production process, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

WAY-624460 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving WAY-624460 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s efficiency and outcome .

Major Products Formed

The major products formed from the reactions of WAY-624460 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

WAY-624460 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

WAY-624460 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as WAY-629450 and other derivatives.

Conclusion

WAY-624460 is a versatile compound with significant potential in various scientific fields. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and advancements.

If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-2-4-10(5-3-9)11-8-20-14(16-11)17-13(18)12-6-7-15-19-12/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUFJHIGJTNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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